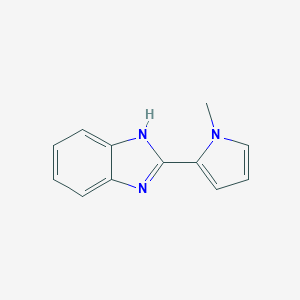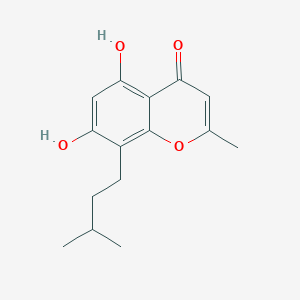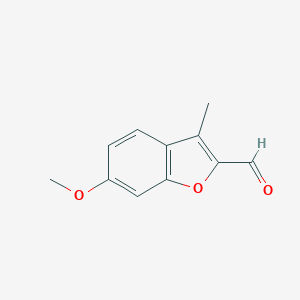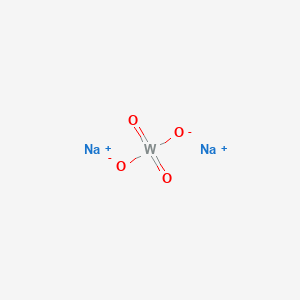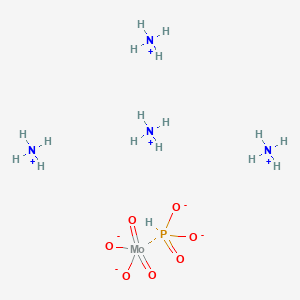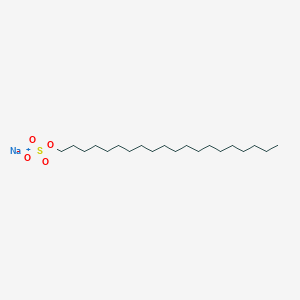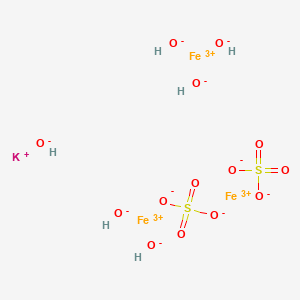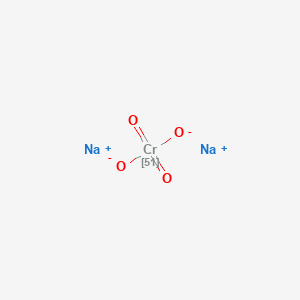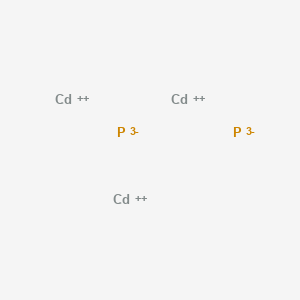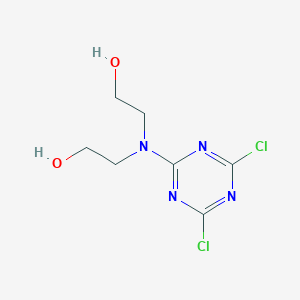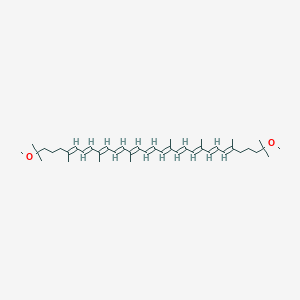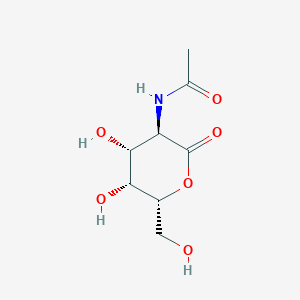
2-Acetamido-2-deoxy-D-galactonolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-D-galactonolactone, also known as N-acetylgalactosaminolactone or GalNAcolactone, is a lactone derivative of galactosamine. It is an important intermediate in the biosynthesis of glycosaminoglycans and glycolipids. In recent years, 2-Acetamido-2-deoxy-D-galactonolactone has gained attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science.
Scientific Research Applications
Monosaccharide Conversion and Derivatives
2-Acetamido-2-deoxy-D-galactose (d-GalNAc) is noted for its importance as a widely distributed monosaccharide in nature. A significant breakthrough involves the efficient conversion of D-GlcNAc to a D-GalNAc derivative, demonstrating the compound's versatility in synthesizing various monosaccharides and thiodisaccharides containing a D-GalNAc residue. This transformation is significant due to the high cost of commercially sourcing D-GalNAc, making this conversion process valuable for various applications (Feng & Ling, 2010).
Enzymatic Production
The enzymatic conversion of 2-acetamido-2-deoxy-D-glucose (GlcNAc) to 2-acetamido-2-deoxy-D-galactose (GalNAc) represents a significant advancement. This process involves a one-pot reaction using three enzymes, producing GalNAc from more readily available sugars. The GalNAc produced in this way has broad potential due to its presence in biologically functional sugar chains, yet its limited natural availability (Inoue, Nishimoto, & Kitaoka, 2011).
Inhibitor Synthesis
2-Acetamido-1,2-dideoxy-d-galacto-nojirimycin [DGJNAc], derived from 2-acetamido-2-deoxy-D-galactonolactone, is the first potent competitive sub-micromolar inhibitor of α-N-acetylgalactosaminidases. This inhibitor showcases impressive effectiveness against specific enzymes, marking it as a substantial contribution to biochemical and therapeutic research (Best et al., 2010).
Antioxidant Activity
Studies have identified a sulfated acetamido-heteropolysaccharide composed partly of 2-acetamido-2-deoxy-d-galactose, demonstrating strong antioxidant activities. This compound, through its potent radical scavenging properties, offers potential as a natural antioxidant for various applications (Dang et al., 2013).
Glycomimetic Applications
The synthesis of various functionalized thioglycosides and derivatives of 2-acetamido-2-deoxy-1-thio-α-d-galactopyranose indicates the compound's potential in the study of synthetic vaccines, enzyme inhibitors, glycomimetic scaffolds, and complex carbohydrate systems. This versatility stems from the chemical and biological stability of these derivatives, showcasing the adaptability of 2-acetamido-2-deoxy-D-galactonolactone in scientific research (Knapp & Myers, 2002).
properties
CAS RN |
10366-76-4 |
|---|---|
Product Name |
2-Acetamido-2-deoxy-D-galactonolactone |
Molecular Formula |
C8H13NO6 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
N-[(3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-/m1/s1 |
InChI Key |
NELQYZRSPDCGRQ-MVIOUDGNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1=O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1=O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)CO)O)O |
Other CAS RN |
24960-16-5 |
synonyms |
2-acetamido-2-deoxy-D-galactolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





